3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline
Description
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline is an aromatic amine derivative featuring a pyrazole ring substituted with an ethyl group and a para-methoxy aniline moiety. Its synthesis typically involves cobalt-catalyzed C–N bond formation reactions, as demonstrated in studies utilizing polymer-bound catalysts like PS-Co(BBZN)Cl₂ for optimized arylamination . The compound is characterized by spectroscopic methods (¹H/¹³C NMR, mass spectrometry, elemental analysis), confirming its structural integrity . Its hybrid structure combines electron-donating groups (methoxy, ethyl) and a heterocyclic pyrazole core, which are critical for modulating reactivity and biological interactions.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-3-15-8-9(7-14-15)11-6-10(13)4-5-12(11)16-2/h4-8H,3,13H2,1-2H3 |
InChI Key |
QWAILYJERGABOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=CC(=C2)N)OC |
Origin of Product |
United States |
Preparation Methods
Substitution of Halogenated Nitrobenzene Precursors
A two-step strategy involving NAS followed by catalytic hydrogenation has been validated for analogous structures. For this compound, this method proceeds as follows:
Step 1: Pyrazole Coupling
3-Fluoro-4-methoxynitrobenzene reacts with 1-ethyl-1H-pyrazole under basic conditions (e.g., NaH/DMF at 70–120°C), yielding 3-(1-ethyl-1H-pyrazol-4-yl)-4-methoxynitrobenzene. Key parameters include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | NaH (1.1 eq) | 44–69 |
| Solvent | DMF or THF | — |
| Temperature | 85°C | — |
| Reaction Time | 6–12 h | — |
Step 2: Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to an amine, achieving yields of 81–90%.
Limitations and Modifications
- Leaving Group Reactivity : Fluorine’s poor leaving-group aptitude on benzene necessitates alternatives like triflate or nitro groups.
- Directing Effects : Methoxy’s ortho/para-directing nature complicates meta-substitution, requiring high temperatures or Lewis acid catalysts.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 3-bromo-4-methoxyaniline with 1-ethyl-4-pyrazoleboronic acid offers a regioselective route. However, boronic acid availability necessitates precursor synthesis:
Pyrazoleboronic Acid Synthesis
- Directed Lithiation : 1-Ethylpyrazole undergoes lithiation at position 4 using LDA at −78°C.
- Quenching with B(OR)₃ : Forms 1-ethyl-4-pyrazoleboronic acid pinacol ester.
Coupling Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 60–75 |
| Base | Na₂CO₃ | — |
| Solvent | DME/H₂O | — |
Ullmann-Type Coupling
Copper-mediated coupling of 3-iodo-4-methoxyaniline with 1-ethyl-1H-pyrazole avoids boronic acid synthesis but requires harsh conditions:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | CuI (20 mol%) | 50–65 |
| Ligand | 1,10-Phenanthroline | — |
| Temperature | 120°C | — |
Pyrazole Ring Construction via Cyclocondensation
In Situ Pyrazole Formation
Primary amines react with diketones and hydroxylamine derivatives to form N-substituted pyrazoles. Adapting this for this compound:
General Procedure
- Amine Protection : 4-Methoxyaniline is acetylated to 4-methoxyacetanilide.
- Ketone Introduction : Friedel-Crafts acylation at position 3 (AlCl₃, acetyl chloride).
- Cyclocondensation : React with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine at 85°C.
- Deprotection : Acidic hydrolysis regenerates the amine.
Yield Optimization
| Step | Yield (%) |
|---|---|
| Friedel-Crafts | 30–40 |
| Cyclocondensation | 35–44 |
| Deprotection | 85–90 |
Comparative Analysis of Methodologies
Mechanistic Insights and Reaction Kinetics
NAS Mechanism
The methoxy group activates the benzene ring via electron donation, facilitating attack by the pyrazole’s nitrogen lone pair. Transition-state modeling indicates a concerted process with partial negative charge development at the meta position.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can bind to receptors and modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline | Ethyl-pyrazole, methoxy-aniline | 247.3 (estimated) | Electron-rich pyrazole, planar aromaticity |
| 3-(Cyclopentyloxy)-4-methoxyaniline HCl | Cyclopentyloxy, methoxy-aniline | 193.18 | Bulky alkoxy group, enhanced solubility |
| (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | Triazine, methoxy-aniline, vinyl linker | 343.3 (estimated) | Triazine heterocycle, conjugated system |
| 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Chlorophenyl, pyridinone | 345.2 (estimated) | Pyridinone core, halogenated aromaticity |
Key Observations :
- Heterocyclic Diversity: TRI and PYR () incorporate triazine and pyridinone rings, respectively, which introduce distinct electronic profiles. TRI’s triazine core is electron-deficient, contrasting with the electron-rich pyrazole in the target compound .
Key Observations :
Key Observations :
- TRI and PYR exhibit antifungal activity due to their N-heterocyclic cores and free -NH- linkages, which may facilitate target binding . The target compound’s biological activity remains unexplored but shares structural motifs (para-methoxy aniline) with TRI and PYR.
- The target compound’s lower predicted LogP (2.8 vs. 3.1–3.5) suggests improved hydrophilicity compared to TRI and PYR .
Biological Activity
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from various studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate hydrazine derivatives with substituted anilines, leading to the formation of the pyrazole moiety. The methoxy group on the aniline contributes to its lipophilicity and may enhance its biological activity.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazoles can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and Aurora-A kinase. For instance, one study demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone or in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been widely documented. Studies have shown that compounds containing the pyrazole ring exhibit notable antibacterial and antifungal activities. For example, synthesized pyrazole carboxamides demonstrated significant antifungal effects against various pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Antitumor Efficacy
A recent investigation assessed the efficacy of various pyrazole derivatives against breast cancer cell lines. Two specific compounds were identified as having high cytotoxicity, particularly against MDA-MB-231 cells. The study utilized apoptosis assays to confirm that these compounds induced programmed cell death more effectively than conventional treatments alone .
| Compound | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 5.2 | Yes |
| Pyrazole B | MDA-MB-231 | 3.8 | Yes |
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, several pyrazole derivatives were synthesized and tested against common bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antibacterial potency, making them promising candidates for further development as antimicrobial agents .
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Pyrazole C | E. coli | 15 |
| Pyrazole D | S. aureus | 20 |
Q & A
Q. What are the optimal synthetic routes for 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline, and how can reaction yields be improved?
Answer: The synthesis of this compound typically involves coupling reactions between pyrazole derivatives and methoxy-substituted aniline precursors. A microwave-assisted method (commonly used for analogous structures) can enhance reaction efficiency by reducing time and improving yield. For example:
- Step 1: React 1-ethyl-1H-pyrazole-4-boronic acid with 4-methoxy-3-nitroaniline under Suzuki-Miyaura conditions (Pd catalyst, base, and microwave irradiation at 100–120°C for 30–60 minutes).
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C, ethanol, room temperature).
- Yield Optimization: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates via LC-MS to avoid side products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the ethyl-pyrazole moiety (e.g., singlet for pyrazole C-H at δ 7.5–8.0 ppm) and methoxy group (δ 3.8–4.0 ppm).
- X-ray Crystallography: Employ SHELXL for structure refinement. Key parameters include resolving torsional angles of the ethyl group and methoxy-phenyl alignment. SHELX’s robustness with twinned data is advantageous for small-molecule refinement .
- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺ ≈ 248.14 g/mol) .
Q. What preliminary biological screening approaches are recommended for this compound?
Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors like glycine transporters (GlyT1), based on structural analogs showing inhibitory activity .
- In Vitro Assays: Test solubility in DMSO/PBS and perform cytotoxicity screening (MTT assay on HEK-293 cells). Prioritize assays relevant to the methoxy group’s role in membrane permeability .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental collision cross-section (CCS) values?
Answer:
- Step 1: Calculate theoretical CCS using software like MOBCAL with density functional theory (DFT)-optimized structures.
- Step 2: Compare with experimental CCS (ion mobility spectrometry). Discrepancies often arise from conformational flexibility; apply molecular dynamics (MD) simulations (e.g., GROMACS) to model gas-phase conformers .
- Mitigation: Use tandem MS/MS to validate fragmentation patterns and refine computational parameters .
Q. What advanced crystallographic strategies address challenges in refining disordered ethyl/pyrazole moieties?
Answer:
- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps.
- Refinement in SHELXL: Apply restraints (DELU, SIMU) for the ethyl group’s thermal motion. For severe disorder, split the moiety into two positions and refine occupancy ratios .
- Validation: Check R-factors and ADP (atomic displacement parameter) consistency using Coot and the IUCr’s checkCIF tool .
Q. How should researchers reconcile contradictory biological activity data across structural analogs?
Answer:
- Case Study Analysis: Compare analogs like [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine (similar backbone but differing substituents). Differences in logP or hydrogen-bonding capacity may explain variance in receptor binding .
- Methodological Adjustments: Standardize assay conditions (e.g., pH, incubation time). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out false positives .
Q. What strategies optimize regioselectivity in pyrazole functionalization during derivative synthesis?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the aniline nitrogen) to steer electrophilic substitution to the pyrazole’s 4-position.
- Metal-Mediated Coupling: Use Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) for selective functionalization. Monitor reaction progress via TLC (silica gel, UV detection) .
Q. How can researchers validate the compound’s metabolic stability in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
